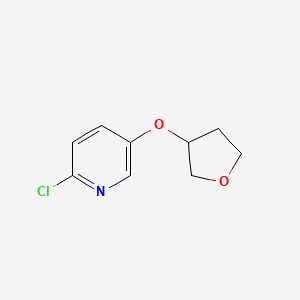

5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole

描述

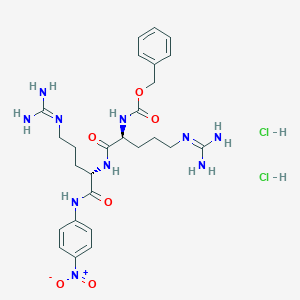

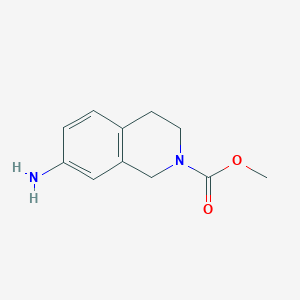

This would involve identifying the compound’s functional groups and structural features. In this case, the compound is a benzodiazole with additional pyrimidine and phenyl groups, and it has two fluorine substitutions.

Synthesis Analysis

This would involve looking at the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis

This would involve studying the compound’s molecular geometry, bond lengths and angles, and conformational isomers. Techniques such as X-ray crystallography or NMR spectroscopy might be used.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could involve looking at its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.科学研究应用

Antitumor Activity

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole derivatives have been extensively researched for their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles were studied and found to exhibit potent cytotoxicity in vitro against certain human breast cell lines. Notably, a compound from this series, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was highlighted for its broad-spectrum potency against a panel of cancer cell lines and was the focus of pharmaceutical and preclinical development due to its unique properties, such as not producing exportable metabolites in the presence of sensitive cells and not compromising the induction of crucial cytochrome P450 CYP1A1 (Hutchinson et al., 2001).

Aurora A Kinase and KSP Inhibitory Activities

Benzimidazole derivatives bearing the 5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole structure were synthesized and tested for their anticancer activity and inhibitory activity against Aurora A kinase and kinesin spindle protein (KSP). Notably, compounds within this series displayed marked results comparable with standard drugs and demonstrated potent dual KSP and Aurora A kinase inhibition (El‐All et al., 2015).

Fungicidal Activity

A series of 5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole derivatives were synthesized and assessed for their fungicidal activities, particularly against Botrytis cinerea and Sclerotinia sclerotiorum. These compounds exhibited excellent fungicidal activities, with some demonstrating notable activity against both fungi. A docking study revealed the potential interaction modes of these compounds with target proteins, offering insights into their fungicidal mechanism of action (Changxing et al., 2021).

Antimicrobial and Antifungal Activity

Certain benzothiazole derivatives of pyrimidines, acrylonitriles, and coumarins, structurally related to the 5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole, have been synthesized and evaluated for their antimicrobial and antifungal activities. These derivatives have demonstrated activity against various strains of bacteria and fungi, with some compounds being comparable to standard drugs (Youssef et al., 2006).

安全和危害

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also involve studying its safety data sheet (SDS).

未来方向

This would involve looking at potential applications for the compound and areas for further research.

Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. This is a general approach and may not apply to all compounds.

属性

IUPAC Name |

5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N4/c18-12-6-14-15(7-13(12)19)23-17(22-14)11-8-20-16(21-9-11)10-4-2-1-3-5-10/h1-9H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPBZBPSXDOHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=CC(=C(C=C4N3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)

![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)

![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)

![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)

![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)